molecular formula C19H17N3O7S2 B2628755 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate CAS No. 896014-75-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

Cat. No. B2628755
CAS RN: 896014-75-8
M. Wt: 463.48
InChI Key: SXURCPRKKNFXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C19H17N3O7S2 and its molecular weight is 463.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Chemical Compounds :

    • A series of chemical compounds involving pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting the potential for these newly synthesized compounds in various applications (Chkirate et al., 2019).
    • The facile synthesis of hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines was achieved, demonstrating fungicidal activity. This finding underscores the potential of these compounds in agricultural applications and pest control (El-Telbani et al., 2007).
  • Chemical Structure Analysis and Properties :

    • In-depth analysis of chemical structures revealed the formation of supramolecular architectures through hydrogen bonding interactions. The study on pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes not only provided insights into their chemical structure but also highlighted their potent antioxidant properties (Chkirate et al., 2019).
    • The synthesis and characterization of new Dimroth rearrangement compounds from 6-amino-4-oxopyrano[3,4-d][1,2,3]thiadiazoles to 6-hydroxy-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridines offered insights into the thermal transformations and chemical reactivity of these compounds, paving the way for further exploration in chemical synthesis (Subbotina et al., 2005).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-12-6-14(24)16(8-28-12)29-17(25)13-5-4-11(26-2)7-15(13)27-3/h4-8H,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXURCPRKKNFXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

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